molecular formula C3H4O2 B1338162 Acrylic acid-d4 CAS No. 285138-82-1

Acrylic acid-d4

Cat. No. B1338162
M. Wt: 76.09 g/mol
InChI Key: NIXOWILDQLNWCW-JMLDNBOGSA-N
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Patent
US05728865

Procedure details

p-bromo anisole (8.4 g), acrylic acid (3.9 g), water (13.5 g), PdCl2 (0.3 mg) and triethyamine (14.3 g, 89.3% pure by titration, the balance being water, recovered by phase separation from a previous run) were charged into an autoclave and heated for 2 hours at 130° C. The work up detailed in Example 1 gave 6.5 g (81%) of >98% pure p-methoxy cinnamic acid.
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.3 mg
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
13.5 g
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1.[C:10]([OH:14])(=[O:13])[CH:11]=[CH2:12].C(N(CC)CC)C>Cl[Pd]Cl.O>[CH3:9][O:8][C:5]1[CH:6]=[CH:7][C:2]([CH:12]=[CH:11][C:10]([OH:14])=[O:13])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
8.4 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)OC
Step Two
Name
Quantity
3.9 g
Type
reactant
Smiles
C(C=C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0.3 mg
Type
catalyst
Smiles
Cl[Pd]Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
13.5 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
recovered by phase separation from a previous run)
ADDITION
Type
ADDITION
Details
were charged into an autoclave

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=CC(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: CALCULATEDPERCENTYIELD 81.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05728865

Procedure details

p-bromo anisole (8.4 g), acrylic acid (3.9 g), water (13.5 g), PdCl2 (0.3 mg) and triethyamine (14.3 g, 89.3% pure by titration, the balance being water, recovered by phase separation from a previous run) were charged into an autoclave and heated for 2 hours at 130° C. The work up detailed in Example 1 gave 6.5 g (81%) of >98% pure p-methoxy cinnamic acid.
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.3 mg
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
13.5 g
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1.[C:10]([OH:14])(=[O:13])[CH:11]=[CH2:12].C(N(CC)CC)C>Cl[Pd]Cl.O>[CH3:9][O:8][C:5]1[CH:6]=[CH:7][C:2]([CH:12]=[CH:11][C:10]([OH:14])=[O:13])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
8.4 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)OC
Step Two
Name
Quantity
3.9 g
Type
reactant
Smiles
C(C=C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0.3 mg
Type
catalyst
Smiles
Cl[Pd]Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
13.5 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
recovered by phase separation from a previous run)
ADDITION
Type
ADDITION
Details
were charged into an autoclave

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=CC(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: CALCULATEDPERCENTYIELD 81.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.